molecular formula C4H4BN B12057175 Pyrrol-1-ylboron CAS No. 45376-40-7

Pyrrol-1-ylboron

Cat. No.: B12057175
CAS No.: 45376-40-7
M. Wt: 76.89 g/mol
InChI Key: RNLUSZVFBMPWMA-UHFFFAOYSA-N
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Description

Pyrrol-1-ylboron is a compound that features a pyrrole ring bonded to a boron atom Pyrrole is a five-membered heterocyclic aromatic organic compound, which is known for its significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrol-1-ylboron can be synthesized through several methods. One common approach involves the reaction of pyrrole with boron reagents under specific conditions. For instance, the reaction of pyrrole with boronic acids or boron halides in the presence of a catalyst can yield this compound derivatives. The reaction conditions typically include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Pyrrol-1-ylboron undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert this compound to pyrrolidine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrrole ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include pyrrole-2-carboxylic acids, pyrrolidine derivatives, and various substituted pyrrole compounds .

Scientific Research Applications

Pyrrol-1-ylboron has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrol-1-ylboron involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity. For example, this compound derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

    Pyrrole: A basic five-membered heterocyclic compound with significant biological activity.

    Pyrrolidine: A saturated analog of pyrrole with different chemical properties.

    Pyrrolone: A derivative with a carbonyl group, exhibiting diverse biological activities.

Uniqueness of Pyrrol-1-ylboron: The boron atom enhances the compound’s ability to form stable complexes and participate in various chemical reactions, making it a valuable tool in organic synthesis and medicinal chemistry .

Properties

CAS No.

45376-40-7

Molecular Formula

C4H4BN

Molecular Weight

76.89 g/mol

InChI

InChI=1S/C4H4BN/c5-6-3-1-2-4-6/h1-4H

InChI Key

RNLUSZVFBMPWMA-UHFFFAOYSA-N

Canonical SMILES

[B]N1C=CC=C1

Origin of Product

United States

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